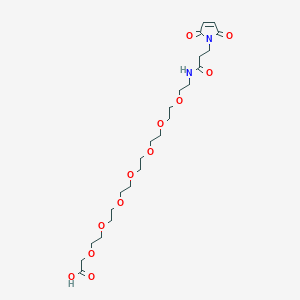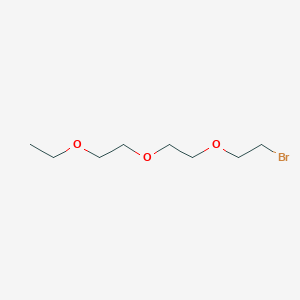
Mal-propionylamido-PEG8-NHS acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-propionylamido-PEG8-NHS acetate is a specialized compound used primarily in the field of bioconjugation and drug delivery. It consists of a polyethylene glycol (PEG) linker with a maleimide group and an N-hydroxysuccinimide (NHS) ester group, making it highly versatile for attaching biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production involves large-scale reactions with stringent control of reaction parameters to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Mal-propionylamido-PEG8-NHS acetate undergoes several types of reactions, including:
Oxidation: The NHS ester group can be oxidized to form a more reactive species.
Reduction: The maleimide group can be reduced to form a thiol-reactive maleimide-thiol adduct.
Substitution: The NHS ester group can react with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Amines are typically used in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Oxidized NHS ester derivatives.
Reduction: Maleimide-thiol adducts.
Substitution: Amide-linked conjugates.
Aplicaciones Científicas De Investigación
Mal-propionylamido-PEG8-NHS acetate is widely used in scientific research due to its ability to facilitate the conjugation of biomolecules. Its applications include:
Chemistry: Used in the synthesis of PEGylated drugs and polymers.
Biology: Employed in labeling proteins, peptides, and nucleic acids for various biological assays.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic reagents and bioconjugation kits.
Mecanismo De Acción
The compound exerts its effects through the formation of covalent bonds between the maleimide group and thiol groups on biomolecules, as well as the reaction of the NHS ester group with primary amines. The molecular targets include thiol-containing proteins and amine-modified biomolecules, and the pathways involved are typically those related to bioconjugation and drug delivery.
Comparación Con Compuestos Similares
Mal-propionylamido-PEG8-NHS acetate is unique due to its dual functional groups, which allow for versatile bioconjugation. Similar compounds include:
Mal-PEG8-NHS ester: Similar in structure but lacks the propionylamido group.
NHS-PEG-Maleimide: Another PEG linker with maleimide and NHS groups but different linker length.
These compounds share the ability to conjugate biomolecules but differ in their specific applications and reactivity profiles.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N3O15/c33-24(5-7-31-25(34)1-2-26(31)35)30-6-8-39-9-10-40-11-12-41-13-14-42-15-16-43-17-18-44-19-20-45-21-22-46-23-29(38)47-32-27(36)3-4-28(32)37/h1-2H,3-23H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRYGSHZAZSKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N3O15 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B8116260.png)










![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8116356.png)
